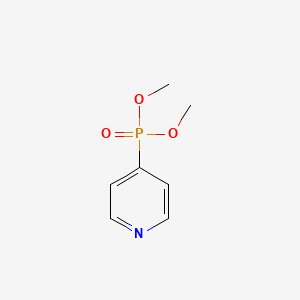
Dimethyl pyridin-4-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl pyridin-4-ylphosphonate is an organophosphorus compound characterized by a pyridine ring substituted with a phosphonate group. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl pyridin-4-ylphosphonate can be synthesized through various methods. One common approach involves the reaction of pyridine derivatives with phosphonate reagents. For instance, the reaction of pyridine with dimethyl phosphite in the presence of a base can yield this compound . Another method involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Dimethyl pyridin-4-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: Nucleophilic substitution reactions can replace the dimethyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Dimethyl pyridin-4-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe and in enzyme inhibition studies.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl pyridin-4-ylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a potent inhibitor of enzymes that require metal cofactors . The compound can also participate in various biochemical pathways, influencing cellular processes such as signal transduction and metabolism .
Comparison with Similar Compounds
Dimethyl fumarate: Used in the treatment of multiple sclerosis and psoriasis.
Dimethyl sulfoxide: Known for its anti-inflammatory and analgesic properties.
Dimethyl phosphite: A precursor in the synthesis of various organophosphorus compounds.
Uniqueness: Dimethyl pyridin-4-ylphosphonate is unique due to its combination of a pyridine ring and a phosphonate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H10NO3P |
|---|---|
Molecular Weight |
187.13 g/mol |
IUPAC Name |
4-dimethoxyphosphorylpyridine |
InChI |
InChI=1S/C7H10NO3P/c1-10-12(9,11-2)7-3-5-8-6-4-7/h3-6H,1-2H3 |
InChI Key |
KPBUFZDFQXGSPT-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=CC=NC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


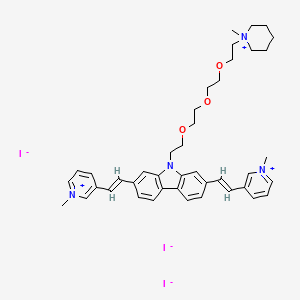

![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)
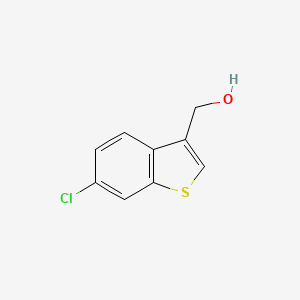
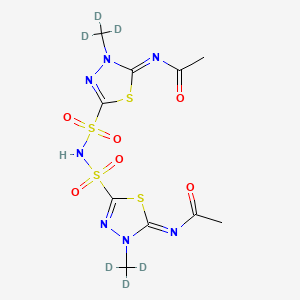
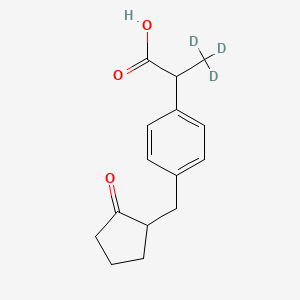

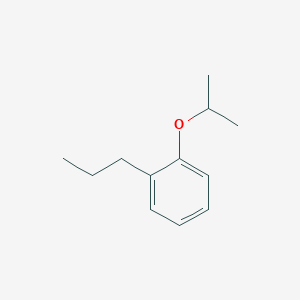




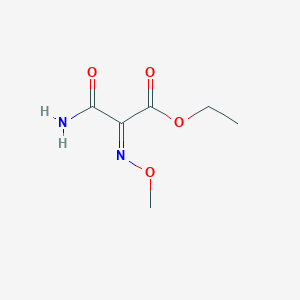
![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)
